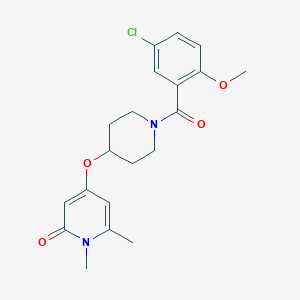

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

CAS No.: 2034291-18-2

Cat. No.: VC7214492

Molecular Formula: C20H23ClN2O4

Molecular Weight: 390.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034291-18-2 |

|---|---|

| Molecular Formula | C20H23ClN2O4 |

| Molecular Weight | 390.86 |

| IUPAC Name | 4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

| Standard InChI | InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3 |

| Standard InChI Key | DTEVZAYQOYXKST-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |

Introduction

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic chemical compound with potential applications in pharmaceuticals and chemical research. This compound features a complex molecular structure that integrates a piperidine ring, a pyridine derivative, and a benzoyl group. Its design suggests potential bioactivity, particularly in therapeutic contexts.

Synthesis

The synthesis of this compound involves multi-step organic reactions:

-

Formation of the piperidine intermediate: A chlorinated benzoyl chloride reacts with a piperidine derivative under basic conditions.

-

Coupling with pyridinone: The intermediate is then coupled with a hydroxylated pyridinone derivative via an etherification reaction.

These steps require controlled conditions to ensure high yield and purity.

Analytical Data

5.1 Spectroscopic Characterization

Common techniques used for structural confirmation include:

-

NMR Spectroscopy: Provides detailed information about the hydrogen and carbon environments.

-

Example: Peaks for methoxy (-OCH3), aromatic protons, and piperidine hydrogens.

-

-

Mass Spectrometry (MS): Confirms molecular weight.

-

Example: Molecular ion peak at m/z = 348 (corresponding to C18H21ClN2O3).

-

5.2 Crystallography

Single-crystal X-ray diffraction can be employed to determine the precise three-dimensional structure.

Comparative Analysis with Related Compounds

Limitations and Future Directions

7.1 Challenges

-

Limited availability of specific biological data.

-

Potential toxicity due to the presence of halogenated groups.

7.2 Research Opportunities

Future studies should focus on:

-

Pharmacokinetics and pharmacodynamics: To understand absorption, distribution, metabolism, and excretion profiles.

-

Structure-activity relationship (SAR): To optimize bioactivity by modifying substituents.

-

In vivo studies: To evaluate therapeutic potential against specific diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume